8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Description

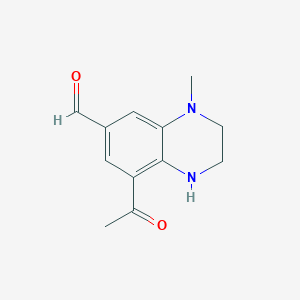

Structure

3D Structure

Properties

IUPAC Name |

8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(16)10-5-9(7-15)6-11-12(10)13-3-4-14(11)2/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKVEQKENOUVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529558 | |

| Record name | 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89334-35-0 | |

| Record name | 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the reductive alkylation of a precursor compound using sodium borohydride and glacial acetic acid in dry toluene. This reaction yields the desired tetrahydroquinoxaline derivative . Another approach involves the Vilsmeier-Haack reaction, which is used to introduce the carbaldehyde group into the tetrahydroquinoxaline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Various substituents can be introduced into the tetrahydroquinoxaline ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles like amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetrahydroquinoxaline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

PARP-1 Inhibition

One of the most significant applications of this compound is its role as a PARP-1 inhibitor. Poly(ADP-ribose) polymerase (PARP) plays a crucial role in DNA repair mechanisms. Compounds derived from tetrahydroquinoxaline structures have shown promising results in inhibiting PARP-1, which is vital for developing cancer therapies. For instance, derivatives of 8-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline have been tested for their IC50 values against PARP-1, demonstrating nanomolar range potency that surpasses existing drugs like Olaparib .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline | 2.31 | Strong PARP-1 inhibitor |

| Olaparib | 4.40 | Reference drug |

Anticancer Activity

In vitro studies have shown that compounds based on the tetrahydroquinoxaline framework exhibit significant antiproliferative effects against various cancer cell lines. For example, the compound's derivatives have been evaluated against BRCA1 mutant breast cancer cells (MDA-MB-436), showing IC50 values indicating effective cytotoxicity while maintaining safety profiles against normal cell lines .

Cognitive Enhancement

Research indicates that tetrahydroquinoxaline derivatives might enhance cognitive functions due to their interaction with neurotransmitter systems. Studies have suggested that these compounds could modulate cholinergic and glutamatergic pathways, potentially benefiting conditions such as Alzheimer’s disease and other cognitive impairments .

Building Blocks for Drug Development

The synthetic versatility of 8-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde makes it a valuable building block in medicinal chemistry. Its ability to undergo various chemical transformations allows researchers to create libraries of compounds for high-throughput screening against multiple biological targets .

Case Study 1: Development of Novel Anticancer Agents

A study focused on synthesizing a series of tetrahydroquinoxaline derivatives demonstrated their potential as novel anticancer agents through structure-activity relationship (SAR) analysis. The results indicated that specific substitutions on the quinoxaline core significantly enhanced the compounds' potency against cancer cell lines .

Case Study 2: Evaluation as Neuroprotective Agents

Another investigation into the neuroprotective effects of tetrahydroquinoxaline derivatives revealed promising results in animal models of neurodegeneration. The compounds exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, a comparison with structurally analogous compounds is essential. The following analysis focuses on key structural and functional differences:

Table 1: Structural and Functional Comparison

Key Observations

Structural Features: The tetrahydroquinoxaline core in the target compound provides rigidity, enhancing fluorescence quantum yields compared to more flexible analogs like benzooxazine derivatives . Substituents such as the 8-acetyl group differentiate it from compounds like 4-Methyl-3,4-dihydrobenzooxazine-7-carbaldehyde, which lacks electron-withdrawing groups. This acetyl group likely stabilizes the excited state, contributing to red-shifted emissions .

Fluorescence Properties: The target compound exhibits bright red fluorescence (λem ~600 nm) in cellular and zebrafish models, attributed to the ICT effect facilitated by the tetrahydroquinoxaline donor .

Biological Compatibility: MTT assays confirmed low cytotoxicity for the target compound (cell viability >80% at 10 µM), whereas pyridoquinoline analogs (e.g., CAS 115662-09-4) lack cytotoxicity data, limiting their current biomedical relevance .

Synthetic Versatility: The carbaldehyde group at position 6 enables further functionalization (e.g., condensation with anilines), a feature shared with benzooxazine derivatives. However, the tetrahydroquinoxaline framework offers superior stability for in vivo applications .

Research Findings and Implications

- Chen et al. (2020): Demonstrated that tetrahydroquinoxaline-based dyes, including derivatives of the target compound, achieve Stokes shifts >150 nm and retain quantum yields (~0.3–0.4) suitable for bioimaging. Zebrafish imaging confirmed membrane permeability and metabolic stability .

- Structural Limitations: Pyridoquinoline derivatives (CAS 115662-09-4) exhibit lower similarity to the target compound and lack data on fluorescence or bioactivity, highlighting the unique advantages of the tetrahydroquinoxaline scaffold .

Biological Activity

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions and subsequent modifications to introduce the acetyl and aldehyde functional groups. The methods often incorporate palladium-catalyzed reactions, which are crucial for the formation of the quinoxaline structure.

Antimicrobial Properties

Quinoxaline derivatives have shown promising antimicrobial activity. For instance, certain derivatives exhibit significant antibacterial effects against various strains of bacteria. Research indicates that modifications in the quinoxaline structure can enhance their efficacy against resistant strains of bacteria such as Mycobacterium tuberculosis .

Neuropharmacological Effects

Studies have demonstrated that tetrahydroquinoxaline derivatives can influence neuropharmacological pathways. For example, some derivatives have been evaluated for their anxiolytic and anticonvulsant properties. In particular, compounds related to this compound have shown varying degrees of effectiveness in animal models for anxiety and seizure disorders .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibition, suggesting that this compound may possess similar properties .

Case Studies

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring significantly affect biological activity. For instance:

- Position 6 Substituents : Alterations at this position often lead to enhanced antimicrobial properties.

- Aldehyde Functional Group : The presence of an aldehyde group has been correlated with increased neuropharmacological effects.

Q & A

Q. What are the standard synthetic routes for 8-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde?

The compound can be synthesized via condensation and cyclization reactions. A representative method involves reacting 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline with POCl₃ in dry DMF at 0°C, followed by heating to 40°C for 4 hours to introduce the carbaldehyde group . Alternative approaches include HCl-mediated reflux of precursor quinoline derivatives to generate intermediates . Purification typically employs vacuum filtration and drying under inert conditions.

Q. How is the compound characterized structurally?

Structural confirmation relies on spectral analysis:

- IR spectroscopy identifies carbonyl (C=O) and acetyl (C-O) stretches.

- NMR (¹H and ¹³C) resolves substituent positions (e.g., methyl, acetyl groups) and tetrahydroquinoxaline ring conformation.

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns . For example, ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylate derivatives were validated using these techniques .

Q. What solvents and conditions are critical for stability during synthesis?

Dry DMF and chloroform are preferred for reactions involving POCl₃ or BF₃·Et₂O . Stability is maintained under inert atmospheres (argon) and controlled temperatures (0–40°C). Hydrolytic decomposition is minimized by avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization involves:

- Temperature control : Stepwise heating (e.g., 0°C → 40°C) prevents side reactions during carbaldehyde formation .

- Catalyst selection : PdCl₂(PPh₃)₂ with PCy₃ enhances coupling efficiency in aryl-substituted analogues .

- Stoichiometric adjustments : Excess POCl₃ (2.0 mL for 55 mmol substrate) ensures complete formylation .

Q. How to resolve discrepancies in spectral data during structural validation?

Conflicting NMR/IR results may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding interactions.

- Cross-validation with X-ray crystallography for unambiguous conformation analysis .

Q. What methodologies assess the biological activity of this compound?

- MTT assays evaluate cytotoxicity (e.g., HeLa cells), with IC₅₀ values compared to controls like Hoechst 33342 .

- Fluorescence staining in zebrafish models tracks cellular uptake and localization .

- Dose-response studies in in vitro antimicrobial screens (e.g., fluoroquinolone derivatives) identify structure-activity relationships .

Q. How to design experiments probing reactivity with nucleophiles?

The carbaldehyde group undergoes nucleophilic addition. Example protocols:

- Hydrazine derivatives : React with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form diazenyl-quinoxalines .

- Girard’s reagent T : Derivatize aldehydes for HPLC-UV quantification, validated via LC-MS .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity across studies?

Discrepancies may stem from:

- Purity variations : Use HPLC (C18 columns, ACN/TFA mobile phase) to verify >95% purity .

- Cell line specificity : Compare results across multiple lines (e.g., HeLa vs. MCF-7) .

- Solubility artifacts : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .

Q. Why do synthetic intermediates fail to cyclize?

Common issues include:

- Inadequate activation : POCl₃ must be freshly distilled to ensure reactivity .

- Steric hindrance : Substituents on the tetrahydroquinoxaline ring (e.g., 4-methyl) may impede cyclization; optimize steric bulk via computational modeling (DFT) .

Methodological Innovations

Q. What advanced techniques enable real-time monitoring of synthesis?

- In-situ FTIR tracks carbonyl formation during POCl₃-mediated formylation .

- LC-MS coupled with derivatization (e.g., DNPH hydrazones) quantifies aldehyde intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.